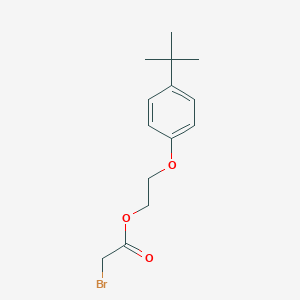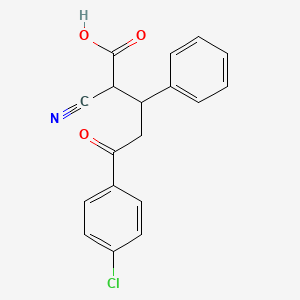
1-(Ethanesulfinyl)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethanesulfinyl)octane is an organic compound with the molecular formula C10H22OS. It features a sulfoxide functional group attached to an octane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Ethanesulfinyl)octane can be synthesized through several methods. One common approach involves the oxidation of thioethers to sulfoxides. For instance, the reaction of octyl sulfide with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Ethanesulfinyl)octane undergoes various chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide group to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the sulfoxide back to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the sulfoxide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Corresponding sulfides.
Substitution: Compounds with different functional groups replacing the sulfoxide.
Wissenschaftliche Forschungsanwendungen
1-(Ethanesulfinyl)octane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism by which 1-(ethanesulfinyl)octane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfoxide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Octanesulfonic acid: An anionic detergent and surfactant with applications in chromatography and biochemical research.
Octane: A hydrocarbon with various isomers used as a standard in octane rating for fuels.
Uniqueness: 1-(Ethanesulfinyl)octane is unique due to its sulfoxide functional group, which imparts distinct chemical properties compared to simple hydrocarbons like octane or other sulfonic acids. This uniqueness makes it valuable in specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
13126-09-5 |
|---|---|
Molekularformel |
C10H22OS |
Molekulargewicht |
190.35 g/mol |
IUPAC-Name |
1-ethylsulfinyloctane |
InChI |
InChI=1S/C10H22OS/c1-3-5-6-7-8-9-10-12(11)4-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
OBEZKSPNIWCNFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCS(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanamine, 2-[2-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B14724137.png)
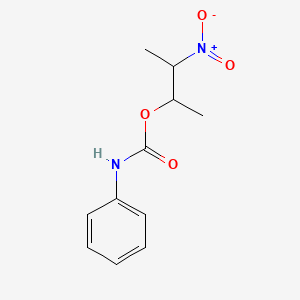

![5-((4'-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1'-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid](/img/structure/B14724170.png)


![N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide](/img/structure/B14724185.png)

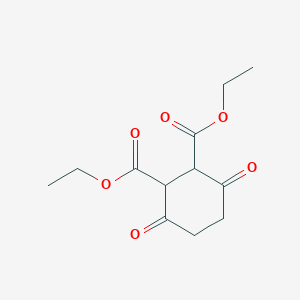
![Methyl 3-[4-(2-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14724211.png)
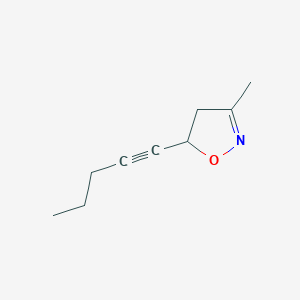
![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14724222.png)
